{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol
Overview
Description
{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.14124450 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Antioxidant Activities
Phenolic compounds isolated from Gastrodia elata root, including derivatives similar to "{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol," have shown significant anti-inflammatory and antioxidant properties. These compounds inhibit cyclooxygenase (COX) activity and reactive oxygen species (ROS) generation, suggesting their potential in anti-inflammatory and analgesic applications (Lee et al., 2006).
Catalysis
The use of methanol as a C1 source in chemical synthesis highlights its role in various catalytic processes. Research has demonstrated methods for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, with applications in pharmaceutical synthesis (Sarki et al., 2021). Moreover, the encapsulation of molybdenum(VI) complexes in zeolites for oxidation of primary alcohols and hydrocarbons showcases innovative catalyst design for sustainable chemical processes (Ghorbanloo & Alamooti, 2017).
Materials Science
In materials science, methanol serves as a key solvent and reagent. For instance, the synthesis and antimicrobial activity studies of novel benzofuran-based 1,2,3-triazoles, utilizing methanol in the synthesis process, contribute to the development of new antimicrobial agents (Sunitha et al., 2017). Additionally, research on the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation explores the conversion of these compounds into aldehydes, demonstrating the potential of photocatalysis in organic synthesis (Higashimoto et al., 2009).
Properties
IUPAC Name |
[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-19-17-10-15(11-18)8-9-16(17)20-12-14-6-4-13(2)5-7-14/h4-10,18H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQNAJPGSFIOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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